2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone
Description
2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone is a spirocyclic compound featuring a diazaspiro[3.5]nonane core with an amino-substituted ethanone moiety.
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone |
InChI |
InChI=1S/C9H17N3O/c10-7-8(13)12-5-2-9(3-6-12)1-4-11-9/h11H,1-7,10H2 |
InChI Key |
UEJLRBJFSSJTAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CCN(CC2)C(=O)CN |
Origin of Product |
United States |
Preparation Methods
Amidation and Carbamate Formation Methods
In medicinal chemistry research, amidation reactions are commonly employed to attach the amino ethanone moiety to the diazaspiro scaffold. For example, amidation of the diazaspiro amine with amino acid derivatives or activated carboxylic acids (using EDCI and HOBt as coupling agents) has been reported.
- Amidation typically proceeds under mild conditions with high yields.
- Carbamate formation via triphosgene activation followed by amine addition is also used to introduce functional groups on the diazaspiro nitrogen.
- Protective groups such as Boc (tert-butoxycarbonyl) are often used and later removed under acidic conditions (e.g., p-toluenesulfonic acid).
| Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amidation | EDCI, HOBt, amine, acid derivative | 70–90 | Mild, efficient coupling |
| Carbamate formation | Triphosgene, DIPEA, amine | Moderate | Requires careful handling of triphosgene |
| Boc deprotection | p-TsOH in aqueous media | High | Acidic cleavage, potential ring opening |
Buchwald-Hartwig Cross-Coupling for N-Arylation
For functionalization involving aromatic substitution on the diazaspiro nitrogen, Pd-catalyzed Buchwald-Hartwig cross-coupling has been utilized:
- Catalysts: Third generation (G3) Buchwald precatalysts.
- Bases: Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs2CO3).
- Solvents: Typically toluene or dioxane.
- Yields: Moderate to good (26–88%).
- Notes: Cs2CO3 helps reduce moisture sensitivity.
This method allows the introduction of aromatic groups that can be further modified to carry the amino ethanone functionality.
Source: PMC article on α-synuclein PET radiotracers
Summary Table of Preparation Methods
| Methodology | Key Steps | Reagents/Conditions | Yield (%) | Scale Suitability | Comments |
|---|---|---|---|---|---|
| Epoxidation and Ring Expansion | Coupling → Epoxidation → Ring expansion | NaH, THF/DMF; mCPBA or H2O2, DCM/ACN, RT | ~70.7 | Large scale | Efficient, cost-effective |
| Amidation and Carbamate Formation | Amidation with EDCI/HOBt; Carbamate via triphosgene | EDCI/HOBt, amines; triphosgene, DIPEA | 70–90 | Lab to pilot scale | Mild conditions, high purity |
| Buchwald-Hartwig Cross-Coupling | Pd-catalyzed N-arylation | Pd precatalyst, NaOtBu, Cs2CO3, toluene | 26–88 | Moderate scale | Useful for aromatic substitutions |
| Oxetane-Fused Spirocyclic Synthesis | Ring expansion and fusion | Formic acid, epoxidation | Moderate | Research scale | Provides alternative spirocyclic cores |
Research Findings and Practical Considerations
- The epoxidation/ring expansion method offers a balance between yield, cost, and scalability, making it suitable for industrial preparation of the spirocyclic core.
- Amidation reactions provide versatility for introducing various substituents, including the amino ethanone group, with good control over stereochemistry and purity.
- Cross-coupling reactions expand the chemical space but require careful catalyst and base selection to avoid decomposition of the spirocyclic ring.
- Protective group strategies (e.g., Boc) are essential for handling sensitive amines but must be optimized to prevent ring-opening side reactions.
- Safety considerations include handling of reactive bases (NaH), oxidants (mCPBA), and phosgene derivatives (triphosgene), especially for scale-up.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted products depending on the nature of the substituent introduced .
Scientific Research Applications
2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding pockets with high affinity, modulating the activity of the target molecule. This can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
Amino Group Impact: The amino group in the target compound distinguishes it from non-amino analogs (e.g., 1-{2,7-diazaspiro[...]ethan-1-one ), increasing polarity and hydrogen-bonding capacity. This may enhance solubility and target binding in biological systems compared to lipophilic derivatives like 7-acetyl analogs .
Conversely, acetylated derivatives () may exhibit improved metabolic stability.
Heterocyclic Extensions : Complex derivatives (e.g., imidazothiazole- and pyrimidine-containing compounds ) demonstrate the diazaspiro core’s versatility in drug design, though these modifications significantly increase molecular weight and complexity.
Safety Profiles : While hazard data for the target compound are unavailable, structurally related compounds (e.g., tert-butyl derivatives ) require careful handling due to unspecified toxicological risks.
Q & A
Q. What are the recommended synthetic routes for 2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone?
The compound can be synthesized via spirocyclic scaffold functionalization. A key intermediate, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate, is prepared using 4-(N-Boc-amino)cyclohexanone, followed by deprotection and coupling with appropriate electrophiles (e.g., 2-chloroacetophenone derivatives) . For example, refluxing 1-phenyl-1,7-diazaspiro[3.5]nonan-2-one with 2-chloro-1,2-diphenylethanone in 2-butanone with NaHCO₃ yields functionalized derivatives .
Q. How is the spirocyclic diazaspiro scaffold characterized structurally?
X-ray crystallography and NMR spectroscopy are critical. The 2,7-diazaspiro[3.5]nonane scaffold exhibits distinct conformational rigidity due to its spirocyclic structure, which can be validated via NOE experiments and computational modeling (e.g., density functional theory) to confirm ring puckering and substituent orientation .
Q. What analytical methods ensure purity for in vitro studies?
High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is standard. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while elemental analysis validates composition .
Intermediate Research Questions
Q. What role does the diazaspiro scaffold play in receptor binding?
The scaffold’s rigidity and nitrogen placement enable selective interactions with target proteins. For sigma receptors (SRs), the 2,7-diazaspiro[3.5]nonane moiety facilitates hydrogen bonding with Glu172 and hydrophobic interactions with TM3/4 domains, as shown in docking studies . In contrast, ghrelin receptor inverse agonists (e.g., PF-5190457) leverage the scaffold’s ability to stabilize ligand-receptor conformations via sp³-hybridized nitrogen atoms .
Q. How is this compound used in synthesizing PARP-1 inhibitors?
The intermediate tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate is coupled with fluorophenyl-piperazine derivatives to yield inhibitors active in BRCA-deficient cells. The spirocyclic structure enhances solubility and metabolic stability, critical for in vivo efficacy .
Advanced Research Questions
Q. How do structural modifications impact sigma receptor affinity and functional activity?
Substituents at the ethanone position modulate intrinsic activity. For example:
- Compound 4b : Aryl groups enhance SR1 antagonism (IC₅₀ = 12 nM) but reduce SR2 binding.
- Compound 5b : Alkyl chains increase SR2 partial agonism (EC₅₀ = 45 nM) .
| Modification | Target | Activity | Reference |
|---|---|---|---|
| Aryl substitution | SR1 | Antagonist | |
| Alkyl substitution | SR2 | Partial agonist |
Q. How to reconcile contradictory biological targets (sigma vs. ghrelin receptors)?
Functional selectivity arises from scaffold derivatization. For sigma receptors, electron-withdrawing groups favor TM domain interactions, while ghrelin ligands require bulky substituents (e.g., 2-methylimidazo[2,1-b]thiazole) to block constitutive activity . Parallel assays comparing cAMP inhibition (ghrelin) vs. radioligand displacement (sigma) are recommended.
Q. What in vivo models validate pharmacokinetics and safety?
PF-5190457 (a derivative) was tested in a phase 1b trial with oral alcohol co-administration. Key outcomes:
Q. What computational strategies optimize ligand design?
- Molecular docking : Identify binding poses with AutoDock Vina or Glide.
- MD simulations : Assess scaffold flexibility in aqueous/membrane environments (AMBER or GROMACS).
- QSAR models : Corrogate substituent electronegativity with SR1/SR2 binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
